
(3R)-Non-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-Non-4-YN-3-OL is an organic compound with a unique structure characterized by a triple bond (alkyne) and a hydroxyl group (-OH) attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Non-4-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, followed by advanced chiral separation techniques such as chromatography or crystallization to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-Non-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (3R)-Non-4-YN-3-one.
Reduction: Formation of (3R)-Non-4-ene-3-OL or (3R)-Nonane-3-OL.
Substitution: Formation of various substituted nonynes depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-Non-4-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-Non-4-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the hydroxyl and alkyne functionalities.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-Non-4-YN-3-OL: The enantiomer of (3R)-Non-4-YN-3-OL with similar chemical properties but different biological activity.
Non-4-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Non-4-YN-2-OL: A structural isomer with the hydroxyl group at a different position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
87682-12-0 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3R)-non-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-6H2,1-2H3/t9-/m1/s1 |
Clé InChI |
AKAXZYAXOMPQRG-SECBINFHSA-N |
SMILES isomérique |
CCCCC#C[C@@H](CC)O |
SMILES canonique |
CCCCC#CC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


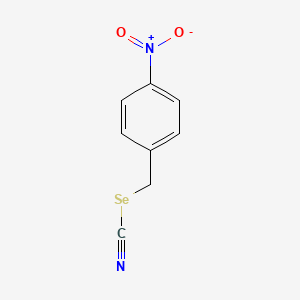

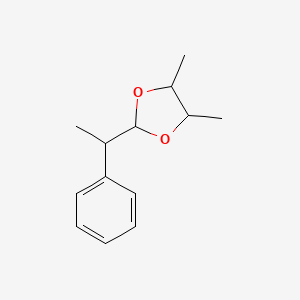
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)

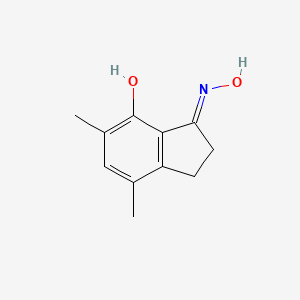
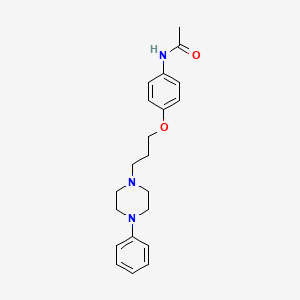
silane](/img/structure/B14404333.png)


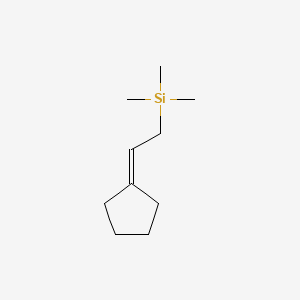


![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
